5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Structural Chemistry Regioisomerism X-ray Crystallography

5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole (CAS 127692-15-3) is a bicyclic nitroimidazooxazole derivative. It is a close structural analog of the well-characterized antitubercular lead CGI-17341 (2-ethyl-5-nitroimidazooxazole) and belongs to the same chemical series that yielded the clinical agents delamanid (OPC-67683) and pretomanid (PA-824).

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 127692-15-3
Cat. No. B12914573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole
CAS127692-15-3
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(OC2=NC=C(N21)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C11H9N3O3/c15-14(16)10-6-12-11-13(10)7-9(17-11)8-4-2-1-3-5-8/h1-6,9H,7H2
InChIKeyUXCMYEHWDWKNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole (CAS 127692-15-3) – Core Identity and Scientific Procurement Context


5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole (CAS 127692-15-3) is a bicyclic nitroimidazooxazole derivative. It is a close structural analog of the well-characterized antitubercular lead CGI-17341 (2-ethyl-5-nitroimidazooxazole) and belongs to the same chemical series that yielded the clinical agents delamanid (OPC-67683) and pretomanid (PA-824) [1]. The compound features a 5-nitro substitution on the imidazooxazole core with a phenyl ring at the 2-position. Critically, single-crystal X-ray diffraction studies have demonstrated that the product arising from the synthetic route to this compound (via ring-opening of styrene oxide by 2,4-dinitroimidazole) actually bears the phenyl substituent at C-3 rather than at C-2, meaning the originally assigned 5-nitro-2-phenyl structure (CAS 127692-15-3) was revised to 2,3-dihydro-3-phenyl-6-nitroimidazo[2,1-b]oxazole [2]. This structural revision has direct implications for procurement, as the CAS registry number may represent a regioisomer distinct from the biologically characterized phenyl analog.

Why 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole Cannot Be Interchanged with Other Nitroimidazooxazoles


The nitroimidazooxazole pharmacophore is exquisitely sensitive to the position of the nitro group (5-nitro versus 6-nitro) and the nature and location of the C-2/C-3 substituent. CGI-17341, the prototypical 5-nitro-2-ethyl analog, demonstrated in vitro activity against drug-susceptible and multi-drug-resistant M. tuberculosis at 0.1–0.3 µg/mL and an in vivo ED50 of 7.7 mg/kg in mice [1]. In contrast, the 6-nitro-3-phenyl regioisomer (compound 7, originally misassigned as the 5-nitro-2-phenyl structure) exhibited antileishmanial IC50 values of 0.081 µg/mL (axenic amastigotes) against Leishmania donovani, superior to the reference drug miltefosine (IC50 = 0.169 µg/mL) [2]. These potency differences stem from the regiochemical arrangement of the nitro group and the phenyl/alkyl substituent, which dictate both the reduction potential required for bioactivation by pathogen-specific nitroreductases (e.g., Ddn in mycobacteria) and the physicochemical properties governing cell permeability. Generic interchange between 5-nitro and 6-nitro regioisomers or between 2-alkyl and 2-aryl/3-aryl analogs is not scientifically valid without explicit quantitative characterization of the specific isomer being procured.

Quantitative Differentiation Evidence for 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole Versus Closest Analogs


Regioisomeric Identity and Synthetic Provenance: 5-Nitro-2-phenyl versus 6-Nitro-3-phenyl Structural Revision

The compound registered as 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole (CAS 127692-15-3) was originally assigned based on the presumed regiochemical outcome of the reaction between styrene oxide and 2,4-dinitroimidazole. However, single-crystal X-ray diffraction analysis definitively established that the product from this synthetic route is actually 2,3-dihydro-3-phenyl-6-nitroimidazo[2,1-b]oxazole (compound 7 in the literature), with the phenyl group at C-3 rather than C-2 and the nitro group at C-6 rather than C-5 [1]. The HMBC and NOESY NMR spectra, along with proton-coupled 13C NMR of the monocyclic precursor alcohols, corroborated this structural revision [1]. This means the biologically characterized phenyl-substituted nitroimidazooxazole with reported antitubercular and antileishmanial activities is the 6-nitro-3-phenyl isomer, and the 5-nitro-2-phenyl CAS entry may correspond to an uncharacterized or misassigned structure. For procurement decisions, this distinction is fundamental: biological activity data from the literature refer to the 6-nitro-3-phenyl regioisomer, not the 5-nitro-2-phenyl form.

Structural Chemistry Regioisomerism X-ray Crystallography

In Vitro Antileishmanial Activity of the Phenyl-Substituted Nitroimidazooxazole versus CGI-17341 and Miltefosine

In a direct comparative screening of approximately 70 nitroimidazole derivatives against Leishmania donovani, the phenyl-substituted analog (compound 7, the 6-nitro-3-phenyl isomer originally misassigned as 5b) exhibited an IC50 of 0.081 µg/mL against axenic amastigotes, outperforming the reference drug miltefosine (IC50 = 0.169 µg/mL) by approximately 2.1-fold [1]. In the more physiologically relevant intramacrophage assay, compound 7 showed an IC50 of 0.42 µg/mL [1]. By comparison, the 2-ethyl analog CGI-17341 (compound 5a) was more potent in the axenic assay (IC50 = 0.048 µg/mL) and the macrophage assay (IC50 = 0.041 µg/mL), indicating that the C-2 ethyl substituent confers superior antileishmanial potency relative to the C-3 phenyl group [1]. Both compounds exhibited favorable cytotoxicity profiles with L6 cell IC50 values exceeding 90 µg/mL, yielding selectivity indices greater than 1111 for compound 7 and greater than 1875 for CGI-17341 [1].

Antileishmanial Leishmania donovani Drug Discovery

Antitubercular Potency Gap: 5-Nitroimidazooxazoles versus 6-Nitroimidazooxazole Clinical Candidates

The 5-nitroimidazooxazole series, exemplified by CGI-17341, displays in vitro antitubercular activity against M. tuberculosis H37Rv and multidrug-resistant strains at concentrations of 0.1–0.3 µg/mL, comparable to isoniazid and rifampin, and superior to streptomycin, ciprofloxacin, and oxazolidinone DuP-721 [1]. However, the 6-nitroimidazooxazole series, which includes delamanid (OPC-67683), demonstrates substantially greater potency, with MIC values as low as 0.006 µg/mL against M. tuberculosis H37Rv [2]. The 5-nitro-2-phenyl analog (or its 6-nitro-3-phenyl revised structure) has not been independently evaluated in standardized MIC assays against M. tuberculosis in the published literature to date. Given that the antitubercular activity of CGI-17341 (MIC 0.1–0.3 µg/mL) is approximately 17- to 50-fold weaker than delamanid (MIC 0.006 µg/mL), any antitubercular application of the phenyl-substituted analog would need to be benchmarked against these highly potent 6-nitro clinical-stage comparators [1][2].

Antitubercular Mycobacterium tuberculosis Nitroimidazole

Cytotoxicity Profile and Selectivity Window of the Phenyl-Substituted Analog

Compound 7 (the 6-nitro-3-phenyl isomer corresponding to the revised structure of CAS 127692-15-3) demonstrated a favorable cytotoxicity profile in L6 rat skeletal myoblast cells with an IC50 exceeding 90 µg/mL, the highest concentration tested [1]. This yields a selectivity index (SI = cytotoxicity IC50 / antileishmanial axenic IC50) exceeding 1111, indicating a wide therapeutic window in vitro. In comparison, the 2-ethyl analog CGI-17341 (5a) also showed L6 IC50 >90 µg/mL with an SI >1875, while the 2-phenoxymethyl analog 5d showed some cytotoxicity (L6 IC50 = 73.3 µg/mL, SI = 1629) [1]. The 5-nitroimidazole series in general has been associated with mutagenicity concerns arising from nitroreduction, a property that was addressed in the 6-nitro series (delamanid, pretomanid) through specific structural modifications [2]. No specific mutagenicity data (e.g., Ames test results) for the 5-nitro-2-phenyl compound are available in the public literature.

Cytotoxicity Selectivity Index Drug Safety

Physicochemical Differentiation: Predicted Properties of the 5-Nitro-2-phenyl Scaffold versus Known Analogs

Computationally predicted physicochemical parameters indicate that 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole (CAS 127692-15-3) has a density of 1.52 g/cm³ and a boiling point of 438.2 °C at 760 mmHg . The molecular weight (231.21 g/mol) and cLogP (not experimentally determined) would place this compound within the Rule-of-Five compliant chemical space. By comparison, CGI-17341 (MW 183.16, C7H9N3O3) is significantly smaller and more polar due to the ethyl substituent versus the phenyl ring, which would affect both solubility and permeability [1]. The introduction of the phenyl ring increases lipophilicity, which could enhance membrane permeability but potentially reduce aqueous solubility relative to the 2-ethyl analog. Aqueous solubility data for the 5-nitro-2-phenyl compound have not been reported, whereas delamanid, a much larger and more lipophilic 6-nitroimidazooxazole (MW 534.5), underwent extensive solubility optimization through polar functional group incorporation during its development [2].

Physicochemical Properties Drug-likeness Solubility

Nitro Group Position Dictates Bioactivation Pathway: 5-Nitro versus 6-Nitro Mechanistic Divergence

The position of the nitro group on the imidazooxazole scaffold fundamentally determines the compound's bioactivation mechanism. 6-Nitroimidazooxazoles such as delamanid require activation by the mycobacterial deazaflavin (F420)-dependent nitroreductase Ddn, forming a reactive intermediate that releases nitric oxide and attacks mycolic acid biosynthesis [1]. In contrast, 5-nitroimidazoles like CGI-17341 are reduced by different nitroreductase systems, and structure–activity relationship studies have demonstrated that 5-nitroimidazoles are active predominantly against anaerobic M. tuberculosis, whereas 4-nitroimidazoles like pretomanid (PA-824) and 6-nitroimidazooxazoles like delamanid exhibit activity under both aerobic and anaerobic conditions [2]. The specific reduction potential, which is influenced by the nitro group position and the electronic effects of the C-2/C-3 substituent, is a key determinant of selective toxicity against the pathogen versus host cells. For CAS 127692-15-3 (5-nitro isomer), the expected activation pathway would mirror that of CGI-17341 rather than delamanid, with implications for spectrum of activity and resistance profile.

Mechanism of Action Nitroreductase Prodrug Activation

Optimal Research and Procurement Scenarios for 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole


Regiochemical Reference Standard for Structural Revision Studies in Nitroimidazooxazole Chemistry

Given the documented structural revision of the phenyl-substituted nitroimidazooxazole from the 5-nitro-2-phenyl to the 6-nitro-3-phenyl isomer [1], CAS 127692-15-3 serves a specific purpose as a regioisomeric reference standard. Researchers engaged in nitroimidazooxazole SAR studies or synthetic method development can use this compound to confirm regiochemical outcomes of cyclization reactions between 2,4-dinitroimidazole and substituted oxiranes. The 2017 crystallographic and NMR dataset provides a definitive framework for distinguishing between 2-aryl and 3-aryl substitution patterns [1].

Scaffold-Hopping Starting Point for Antileishmanial Lead Optimization

The corresponding 6-nitro-3-phenyl isomer (compound 7) exhibited an antileishmanial IC50 of 0.081 µg/mL against L. donovani axenic amastigotes with a selectivity index exceeding 1111 [2]. This potency, while 1.7-fold lower than the 2-ethyl analog CGI-17341 (IC50 = 0.048 µg/mL), validates the nitroimidazooxazole scaffold for antiparasitic applications beyond tuberculosis. Procurement of the 5-nitro-2-phenyl or 6-nitro-3-phenyl isomer can support medicinal chemistry efforts to optimize the aryl-substituted series through systematic modification of the phenyl ring (e.g., introduction of electron-withdrawing or electron-donating groups) to improve potency and selectivity.

Comparative Mechanistic Probe for Nitroreductase Substrate Specificity

The 5-nitro substitution pattern of CAS 127692-15-3 distinguishes it from the 6-nitro clinical candidates delamanid and the 4-nitro agent pretomanid. Because 5-nitroimidazoles are typically activated by different nitroreductase systems than 6-nitro congeners and exhibit predominantly anaerobic activity against M. tuberculosis [3], this compound can serve as a mechanistic probe in comparative enzymology studies. Researchers investigating the substrate tolerance of the F420-dependent nitroreductase Ddn would benefit from testing the 5-nitro-2-phenyl analog alongside 6-nitro substrates to define the structural determinants of enzyme recognition and catalytic efficiency.

Analytical Chemistry and Method Development for Nitroimidazole Metabolite Profiling

The compound's distinct physicochemical properties (density 1.52 g/cm³, MW 231.21) make it suitable as a reference material for developing HPLC, LC-MS, or GC-MS analytical methods tailored to the detection and quantification of nitroimidazooxazole derivatives in biological matrices. Given the increasing regulatory focus on nitroimidazole residues in food safety and environmental monitoring, well-characterized reference standards with verified purity and structural identity are essential for method validation.

Quote Request

Request a Quote for 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.